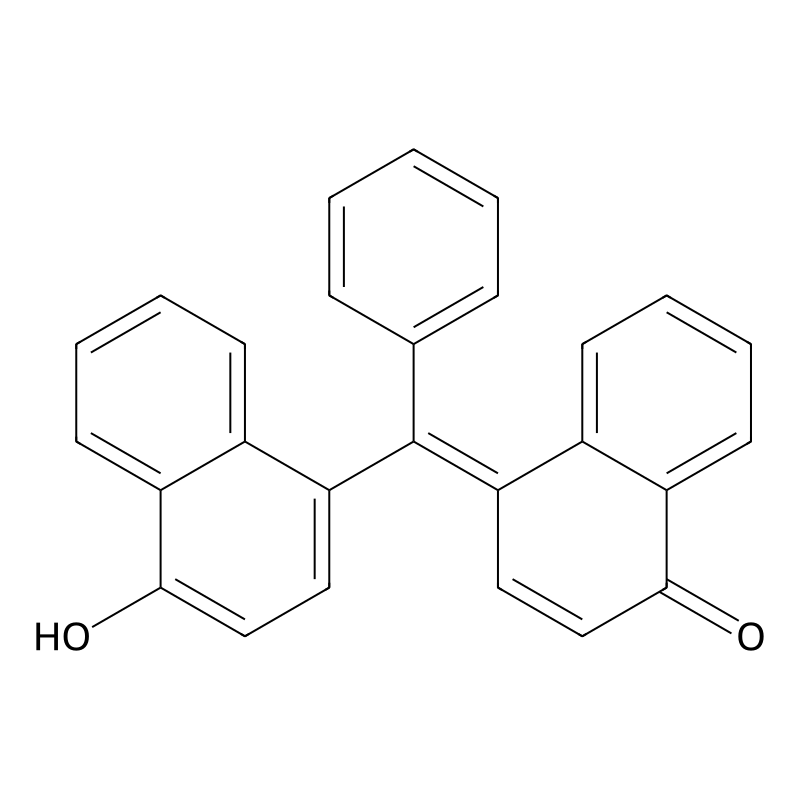

p-Naphtholbenzein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

p-Naphtholbenzein is a benzein-class pH indicator primarily utilized in non-aqueous acid-base titrations. Its key functional characteristic is a distinct visual color change in the alkaline range, typically from yellow or orange to green or blue-green. This transition occurs within a pH range of approximately 8.2 to 11.0, with a pKa value of about 8.95, making it particularly suitable for the quantification of weak bases with strong acids in solvent systems like glacial acetic acid or toluene/isopropanol mixtures.

Substituting pH indicators in non-aqueous systems based on apparent similarity can lead to significant analytical errors and method invalidation. The relative basicity of compounds changes drastically in solvents like glacial acetic acid, and a minimum difference in pKb values is required for accurate differential titration. Common indicators such as Crystal Violet have a transition range far too acidic for the equivalence point of many weak bases where p-Naphtholbenzein is effective. Even closely related compounds like phenolphthalein have a different pKa (~9.7) that may not align as precisely with the equivalence point pH for a specific analyte, reducing endpoint sharpness and accuracy. For regulated or standardized industrial workflows, such as ASTM D974, substitution is impermissible as p-Naphtholbenzein is the explicitly specified reagent.

References

- 1 Castellano, T., Medwick, T., Shinkai, J. H., & Bailey, L. (1981). Differential titration of bases in glacial acetic acid. Journal of Pharmaceutical Sciences, 70(1), 104-105.

- 2 Seaman, W., & Allen, E. (1951). Acid-Base Titrations in Glacial Acetic Acid. Analytical Chemistry, 23(4), 592–594.

- 3 Bishop, E. (Ed.). (2013). Indicators. Elsevier.

- 4 ASTM D974-12, Standard Test Method for Acid and Base Number by Color-Indicator Titration, ASTM International, West Conshohocken, PA, 2012.

Mandated Reagent for Standardized Industrial Analysis (ASTM D974)

p-Naphtholbenzein is the indicator specified by name in ASTM D974, the standard test method for determining the acid and base number of petroleum products and lubricants. The method explicitly requires dissolving the sample in a toluene/isopropyl alcohol/water mixture and titrating to the p-naphtholbenzein endpoint, which is defined as the first appearance of a green-brown color. Use of an alternative indicator would constitute a deviation from this widely adopted international standard, invalidating results for quality control and regulatory compliance purposes.

| Evidence Dimension | Compliance with Standardized Method |

| Target Compound Data | Explicitly specified reagent in ASTM D974 |

| Comparator Or Baseline | Any other pH indicator (e.g., Crystal Violet, Phenolphthalein): Not specified in ASTM D974 |

| Quantified Difference | Method Compliance vs. Method Non-Compliance |

| Conditions | Determination of acid/base number in petroleum products per ASTM D974. |

For laboratories performing quality control on petroleum products, procuring p-Naphtholbenzein is a non-negotiable requirement for method compliance and data validity.

Optimal pKa for Titration of Weak Bases in Non-Aqueous Solvents

The analytical utility of an indicator is determined by the proximity of its pKa to the pH at the titration's equivalence point. p-Naphtholbenzein has a pKa of approximately 8.95. This value is well-suited for the steep portion of the titration curve when quantifying many weak bases (e.g., amines, salts of weak acids) with perchloric acid in glacial acetic acid, where the equivalence point lies in the alkaline region. In contrast, Crystal Violet's primary transition is in a highly acidic range, making it unsuitable for these specific assays.

| Evidence Dimension | Indicator pKa (at 25°C) |

| Target Compound Data | ~8.95 |

| Comparator Or Baseline | Crystal Violet: ~0.8 (first pKa) |

| Quantified Difference | > 8 pKa units |

| Conditions | Indicator performance in non-aqueous titration of weak bases. |

Selecting this compound ensures a more accurate and sharper endpoint for specific weak base titrations compared to using a common but fundamentally mismatched non-aqueous indicator like Crystal Violet.

Established Solubility for Standardized Indicator Solution Preparation

p-Naphtholbenzein demonstrates reliable solubility in solvents critical for non-aqueous titration workflows. Standard laboratory procedures call for the preparation of 0.2% w/v (2 g/L) solutions in glacial acetic acid or 1% w/v (10 g/L) solutions in the toluene/isopropanol solvent mixture used for ASTM D974. The compound is also documented as soluble in ethanol, methanol, and acetone, providing flexibility in reagent formulation. This established solubility ensures the straightforward and reproducible preparation of stable indicator solutions required for both manual and automated titrations.

| Evidence Dimension | Solubility for Indicator Solution |

| Target Compound Data | Soluble and used at 2 g/L in glacial acetic acid and 10 g/L in toluene/isopropanol. |

| Comparator Or Baseline | An indicator with poor solubility in target non-aqueous solvents. |

| Quantified Difference | Demonstrated utility in standard protocols vs. potential formulation/processability issues. |

| Conditions | Preparation of indicator solutions for non-aqueous titration. |

This compound's proven solubility in key analytical solvents simplifies reagent preparation, reduces handling issues, and ensures consistent performance in established titration methods.

Quality Control of Petroleum Products and Lubricants (ASTM D974 Compliance)

For laboratories required to follow ASTM D974, this compound is the correct and necessary choice for determining the acid or base number in new and used petroleum products, a critical parameter for assessing lubricant degradation and machinery health.

Assay of Weakly Basic Pharmaceutical Ingredients

In pharmaceutical QC, many active ingredients are weak bases assayed via non-aqueous titration with perchloric acid. p-Naphtholbenzein's pKa is well-aligned for these assays, offering a sharp and accurate endpoint for quantifying compounds like amines, nitrogen-containing heterocycles, and salts of weak acids.

Preparation of Standardized Indicator Reagents for Titration

The well-documented solubility of p-Naphtholbenzein in glacial acetic acid and alcohol-based solvent systems makes it the right choice for preparing stable, ready-to-use indicator solutions for manual or automated titration workflows in analytical laboratories.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant